4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
Description
Properties
IUPAC Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLBFXCMOTEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-Cancer Applications
The pyrazolo[3,4-b]pyridine core, which includes 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide, has been extensively studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Notable findings include:
- Inhibition of CDK2 and CDK9 : Compounds derived from this scaffold have demonstrated significant inhibitory activity against CDK2 (IC50 = 0.36 µM) and CDK9 (IC50 = 1.8 µM), indicating their potential in cancer therapy by halting tumor cell proliferation .
- Selectivity : Certain derivatives exhibit a remarkable selectivity profile, being 265-fold more selective for CDK2 over CDK9, which is advantageous for minimizing side effects during treatment .
Anti-Tubercular Activity
Recent studies have highlighted the efficacy of pyrazole derivatives against Mycobacterium tuberculosis. Specific findings include:
- Design and Synthesis : A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
- Cytotoxicity : The most active compounds were also assessed for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating low toxicity and suggesting their potential for further development in treating tuberculosis .
Anti-Inflammatory Properties
The compound's structure allows it to function as an anti-inflammatory agent:
- Mechanism of Action : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokine production, such as interleukin-1β (IL-1β), which is critical in inflammatory responses. Some compounds have shown IC50 values significantly lower than established blockers, suggesting enhanced efficacy .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is crucial for optimizing its biological activity:
| Compound | Target | IC50 Value | Selectivity |
|---|---|---|---|
| Compound A | CDK2 | 0.36 µM | High |
| Compound B | CDK9 | 1.8 µM | Low |
| Compound C | M. tuberculosis | 1.35 µM | N/A |
These studies help identify key functional groups that enhance potency and selectivity, guiding the design of more effective derivatives.
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : A derivative showed promising results in inhibiting tumor growth in HeLa cells, demonstrating its potential as a therapeutic agent in cervical cancer treatment.
- Case Study 2 : In vitro studies on anti-tubercular activity revealed that specific substitutions on the pyrazole ring significantly enhance activity against M. tuberculosis, paving the way for new treatments.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridine ring undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects of the nitrogen atom. The pyrazole ring directs electrophiles to its 4-position via resonance stabilization.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitronium ion | 3-Nitro-pyridin-4-yl derivative | 68% | |
| Bromination | Br₂/FeBr₃, 50°C | Bromine | 4-Bromo-pyrazole derivative | 72% |
Key Finding : Nitration occurs preferentially on the pyridine ring rather than the benzene core due to higher electron deficiency.
Nucleophilic Substitution Reactions
The chlorinated derivatives (e.g., 4-chloro-pyrazole analogs) undergo nucleophilic substitution with amines or alkoxides:
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-pyrazole | Piperidine | DMF, 80°C, 12h | 4-Piperidinyl-pyrazole | 85% | |
| 3-Nitro-pyridinyl | KCN | EtOH/H₂O, reflux | 3-Cyano-pyridinyl | 63% |
Mechanistic Insight : The amide group’s electron-withdrawing effect activates adjacent positions for nucleophilic attack.
Amide Hydrolysis and Functionalization
The benzamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates:
| Conditions | Reagents | Product | Yield | Application | Reference |
|---|---|---|---|---|---|
| 6M HCl, reflux | Hydrochloric acid | 4-Pyrazol-1-ylbenzoic acid | 90% | Prodrug synthesis | |
| NaOH/EtOH, 70°C | Sodium hydroxide | Sodium carboxylate salt | 88% | Polymer precursors |
Note : Hydrolyzed products serve as intermediates for esterification or coupling reactions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated positions:
Optimization Data : Reactions require anhydrous conditions and nitrogen atmospheres for maximum efficiency .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
Structural Impact : Cyclization enhances planar rigidity, improving target-binding affinity in medicinal applications .
Oxidation and Reduction
Selective redox reactions modify the heterocyclic rings:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazole Oxidation | H₂O₂, AcOH | Hydrogen peroxide | Pyrazole N-oxide | 70% | |
| Pyridine Reduction | H₂, Pd/C | Hydrogen gas | Piperidine analog | 75% |
Catalytic Note : Pyridine reduction requires high-pressure hydrogenation (3–5 atm) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide with structurally related heterocyclic compounds, focusing on synthesis, structural features, and computational methodologies.
Structural Analogues in Pyrazole Derivatives
highlights pyrazole-pyrimidine and pyrazole-triazolopyrimidine derivatives, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3). While these lack the benzamide core of the target compound, they share key pyrazole-based motifs. Key differences include:
- Backbone Complexity : The target compound’s benzamide scaffold contrasts with the pyrazolopyrimidine fused-ring systems in , which exhibit enhanced π-conjugation and rigidity.
- Functional Groups: The amide linkage in 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide may confer distinct hydrogen-bonding capabilities compared to the hydrazine and imino groups in Compounds 2 and 3.
Crystallographic and Computational Analysis
The SHELX software suite () is widely used for refining crystal structures of small molecules, including heterocycles like pyrazoles. For example:
- SHELXL : Employed for high-resolution refinement of bond lengths and angles, critical for confirming the planar geometry of pyrazole and pyridine rings in similar compounds.
- SIR97 : An alternative tool for structure determination via direct methods, though SHELX remains dominant due to its robustness and integration with modern pipelines.
Data Table: Comparison of Key Features
Preparation Methods
Synthesis of 4-Pyrazol-1-ylbenzoic Acid
The precursor 4-pyrazol-1-ylbenzoic acid is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, 4-bromobenzoic acid can react with 1H-pyrazole under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to yield the substituted benzoic acid. Alternatively, Suzuki-Miyaura coupling using 4-boronobenzoic acid and 1H-pyrazole-1-boronic acid has been reported.
Amide Bond Formation
The carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which subsequently reacts with pyridin-4-amine. A representative procedure from involves:
-
Dissolving 4-pyrazol-1-ylbenzoic acid (1.0 equiv) in SOCl₂ (5.0 equiv) at reflux (70°C, 2 hr).
-
Removing excess SOCl₂ under vacuum and reacting the acyl chloride with pyridin-4-amine (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Purification via column chromatography (heptane/EtOAc gradient) yields the target compound in 78–84% .
Table 1: Optimization of Amide Coupling Conditions
| Coupling Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| SOCl₂ | TEA | DCM | RT | 78% | |
| EDCl/HOBt | DIPEA | DMF | 0°C→RT | 82% | |
| HATU | TEA | THF | RT | 85% |
Key findings:
-
HATU -mediated coupling provides superior yields (85%) due to reduced side reactions.
-
Polar aprotic solvents (DMF, THF) enhance solubility of intermediates compared to DCM.
Method 2: Pyrazole Ring Formation Post-Amide Bond
Synthesis of N-Pyridin-4-ylbenzamide
The initial step involves coupling 4-nitrobenzoic acid with pyridin-4-amine to form N-pyridin-4-yl-4-nitrobenzamide, followed by nitro group reduction to 4-aminobenzamide.
Table 2: Cyclocondensation Reaction Parameters
| Substrate | Reagent | Catalyst | Time (hr) | Yield | Source |
|---|---|---|---|---|---|
| 4-aminobenzamide | acetylacetone | Piperidine | 12 | 70% | |
| 4-aminobenzamide | ethyl acetoacetate | HCl | 8 | 68% |
Mechanistic insight:
The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine to form the pyrazole ring. Piperidine acts as a base, facilitating deprotonation and accelerating cyclization.
Comparative Analysis of Methods
Yield and Purity
-
Method 1 (Direct coupling): Higher yields (78–85%) but requires pre-synthesized 4-pyrazol-1-ylbenzoic acid.
-
Method 2 (Post-functionalization): Moderate yields (68–75%) but avoids handling unstable acyl chlorides.
Scalability
-
Method 1 is suitable for large-scale production due to streamlined steps.
-
Method 2’s multi-step nature increases purification challenges.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity for HATU-coupled products.
Industrial and Environmental Considerations
Solvent Recovery
Cost Analysis
| Reagent | Cost per kg (USD) | Method Utilization |
|---|---|---|
| HATU | 3200 | Method 1 |
| Hydrazine | 150 | Method 2 |
HATU’s high cost limits large-scale adoption, favoring SOCl₂-based activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide?
- Methodological Answer : A typical synthesis involves coupling pyrazole and pyridine derivatives via amide bond formation. For example, refluxing 4-pyrazolecarboxylic acid with 4-aminopyridine in the presence of a coupling agent (e.g., EDC/HOBt) under anhydrous conditions. Purification via column chromatography (chloroform:methanol = 3:1) and crystallization from diethyl ether yields the product .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and torsional conformations .
- NMR spectroscopy : H and C NMR in DMSO-d6 confirm the pyrazole (δ 7.8–8.2 ppm) and pyridine (δ 8.5–8.7 ppm) protons.
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 293.12).
Q. What analytical methods ensure purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve ≥95% purity .
- Reference standards : Compare retention times and spectral data with certified impurities (e.g., related piperazine derivatives) to identify byproducts .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.
- Target selectivity profiling : Use kinase inhibition assays to differentiate off-target effects (e.g., compare IC50 values across isoforms) .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow evaporation.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL, focusing on disorder modeling for flexible substituents .
Q. How are structure-activity relationship (SAR) studies designed for pyrazole-pyridine hybrids?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide moiety to enhance lipophilicity and metabolic stability .
- Bioisosteric replacement : Replace pyridine with pyrimidine to assess changes in π-π stacking interactions with target receptors .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .
Q. How can synthetic yields be improved for large-scale preparation?
- Methodological Answer :
- Coupling agent optimization : Replace EDC with HATU for higher efficiency in amide bond formation.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .
- Workup modifications : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for intermediate purification .
Q. What methods resolve discrepancies in spectroscopic data interpretation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
